molecular formula C11H16FN B13275346 4-fluoro-N-(3-methylbutan-2-yl)aniline

4-fluoro-N-(3-methylbutan-2-yl)aniline

Cat. No.: B13275346
M. Wt: 181.25 g/mol
InChI Key: ZFJNMHPSPIAJRO-UHFFFAOYSA-N
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Description

4-fluoro-N-(3-methylbutan-2-yl)aniline is an organic compound with the molecular formula C11H16FN. It is a fluorinated aniline derivative, characterized by the presence of a fluorine atom on the benzene ring and a branched alkyl group attached to the nitrogen atom. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-methylbutan-2-yl)aniline typically involves the reaction of 4-fluoroaniline with 3-methyl-2-butanone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent like ethanol or methanol and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce production costs. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(3-methylbutan-2-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are frequently used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated products depending on the reagents used.

Scientific Research Applications

4-fluoro-N-(3-methylbutan-2-yl)aniline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(3-methylbutan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The branched alkyl group provides steric hindrance, which can influence the compound’s reactivity and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(2,4,4-trimethylpentan-2-yl)aniline
  • 4-fluoro-N-(2-methylpentan-2-yl)aniline
  • 4-fluoro-N-(1-methylcyclohexyl)aniline

Uniqueness

4-fluoro-N-(3-methylbutan-2-yl)aniline is unique due to its specific structural features, such as the position of the fluorine atom and the branched alkyl group. These features confer distinct chemical and physical properties, such as increased lipophilicity and enhanced binding affinity to biological targets. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H16FN

Molecular Weight

181.25 g/mol

IUPAC Name

4-fluoro-N-(3-methylbutan-2-yl)aniline

InChI

InChI=1S/C11H16FN/c1-8(2)9(3)13-11-6-4-10(12)5-7-11/h4-9,13H,1-3H3

InChI Key

ZFJNMHPSPIAJRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NC1=CC=C(C=C1)F

Origin of Product

United States

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